molecular formula C15H15N3O3S2 B4490981 N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B4490981
M. Wt: 349.4 g/mol
InChI Key: PUIPNTRTJVCLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(Thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that features both thiophene and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its electron-rich properties, and the indole ring, a common scaffold in many biologically active molecules, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the thiophene-2-ylsulfonyl chloride, which is then reacted with ethylenediamine to form the intermediate N-(2-aminoethyl)thiophene-2-sulfonamide. This intermediate is subsequently coupled with 1H-indole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-{2-[(Thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The thiophene and indole rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain the thiophene nucleus.

    Indole Derivatives: Compounds such as Indomethacin and Serotonin, which feature the indole scaffold.

Uniqueness

N-{2-[(Thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to the combination of both thiophene and indole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties .

Properties

IUPAC Name

N-[2-(thiophen-2-ylsulfonylamino)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c19-15(13-10-11-4-1-2-5-12(11)18-13)16-7-8-17-23(20,21)14-6-3-9-22-14/h1-6,9-10,17-18H,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPNTRTJVCLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Reactant of Route 2
N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.